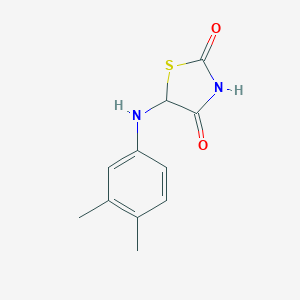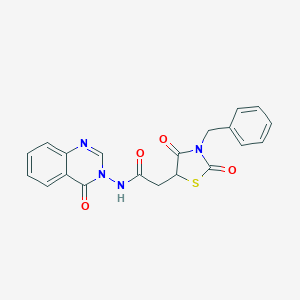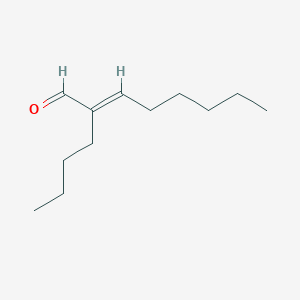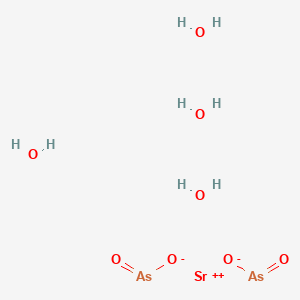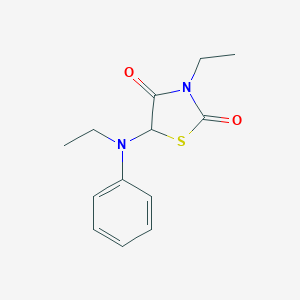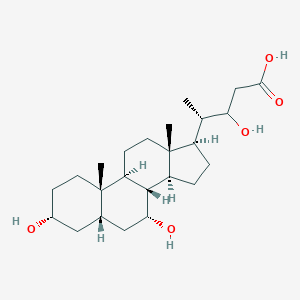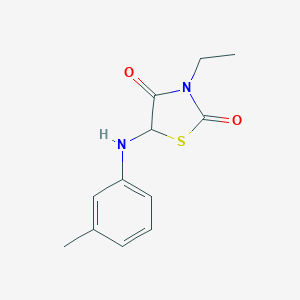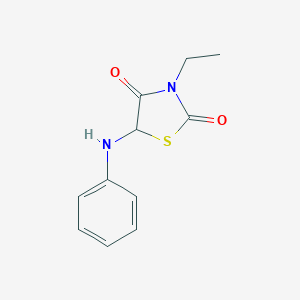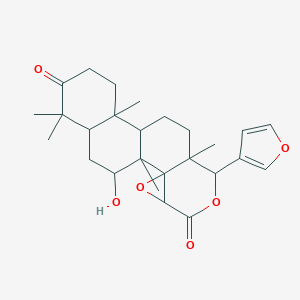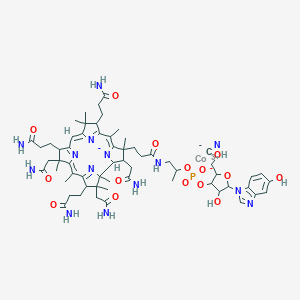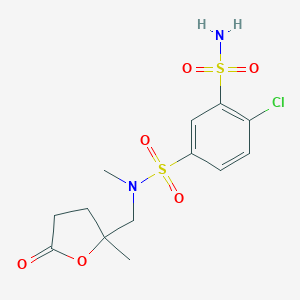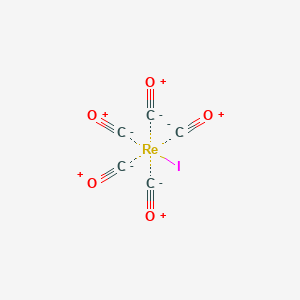![molecular formula C20H15N3O6S B227560 4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid, also known by its chemical name TDZD-8, is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a key regulator of several signaling pathways, including the Wnt signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. TDZD-8 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurological disorders.
Mécanisme D'action
TDZD-8 exerts its effects by inhibiting GSK-3β, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, TDZD-8 activates the Wnt signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. TDZD-8 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TDZD-8 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. TDZD-8 has also been shown to improve insulin sensitivity, reduce glucose levels, and have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
TDZD-8 is a potent inhibitor of GSK-3β and has been extensively studied in preclinical models of various diseases. However, the synthesis of TDZD-8 is a complex process that requires expertise in organic chemistry. In addition, TDZD-8 has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Orientations Futures
TDZD-8 has potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurological disorders. Future research should focus on further elucidating the mechanism of action of TDZD-8 and its effects on various signaling pathways. In addition, clinical trials are needed to establish the safety and efficacy of TDZD-8 in humans.
Méthodes De Synthèse
TDZD-8 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis of TDZD-8 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
TDZD-8 has been extensively studied in preclinical models of various diseases. In cancer research, TDZD-8 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In diabetes research, TDZD-8 has been shown to improve insulin sensitivity and reduce glucose levels. In neurological disorder research, TDZD-8 has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
Formule moléculaire |
C20H15N3O6S |
|---|---|
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
4-[[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
InChI |
InChI=1S/C20H15N3O6S/c24-16-13-3-1-2-4-14(13)17(25)22(16)9-10-23-18(26)15(30-20(23)29)21-12-7-5-11(6-8-12)19(27)28/h1-8,15,21H,9-10H2,(H,27,28) |
Clé InChI |
ZJLUHPHWSNWDJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C(SC3=O)NC4=CC=C(C=C4)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C(SC3=O)NC4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)
